4-bromo-N-(3-methylpyridin-2-yl)benzamide 4-bromo-N-(3-methylpyridin-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 349125-17-3
VCID: VC6266596
InChI: InChI=1S/C13H11BrN2O/c1-9-3-2-8-15-12(9)16-13(17)10-4-6-11(14)7-5-10/h2-8H,1H3,(H,15,16,17)
SMILES: CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)Br
Molecular Formula: C13H11BrN2O
Molecular Weight: 291.148

4-bromo-N-(3-methylpyridin-2-yl)benzamide

CAS No.: 349125-17-3

Cat. No.: VC6266596

Molecular Formula: C13H11BrN2O

Molecular Weight: 291.148

* For research use only. Not for human or veterinary use.

4-bromo-N-(3-methylpyridin-2-yl)benzamide - 349125-17-3

Specification

CAS No. 349125-17-3
Molecular Formula C13H11BrN2O
Molecular Weight 291.148
IUPAC Name 4-bromo-N-(3-methylpyridin-2-yl)benzamide
Standard InChI InChI=1S/C13H11BrN2O/c1-9-3-2-8-15-12(9)16-13(17)10-4-6-11(14)7-5-10/h2-8H,1H3,(H,15,16,17)
Standard InChI Key FIMPNUNISXMIQQ-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

4-Bromo-N-(3-methylpyridin-2-yl)benzamide (molecular formula: C13H11BrN2O\text{C}_{13}\text{H}_{11}\text{BrN}_2\text{O}, molecular weight: 291.14 g/mol) features a benzamide core substituted with a bromine atom at the 4-position and a 3-methylpyridin-2-yl moiety. The pyridine ring’s nitrogen at the 2-position and the methyl group at the 3-position introduce steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Comparative Structural Features of Related Benzamides

Compound NameSubstituent on BenzamidePyridine SubstituentMolecular Weight (g/mol)
4-Bromo-N-(3-methylpyridin-2-yl)benzamide4-Br3-methylpyridin-2-yl291.14
4-Bromo-N-(pyridin-2-yl)benzamide4-BrPyridin-2-yl275.12
4-Chloro-N-(3-methylpyridin-4-yl)benzamide4-Cl3-methylpyridin-4-yl246.69

The bromine atom enhances electrophilic substitution reactivity, while the methyl group on the pyridine ring modulates solubility and steric hindrance during synthetic or biological interactions.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4-bromo-N-(3-methylpyridin-2-yl)benzamide follows a nucleophilic acyl substitution mechanism, analogous to methods used for related benzamides. A typical route involves:

  • Starting Materials:

    • 4-Bromobenzoyl chloride

    • 3-Methylpyridin-2-amine

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM) or chloroform

    • Base: Triethylamine (TEA) to neutralize HCl byproduct

    • Temperature: Room temperature (20–25°C) or mild heating (40–50°C)

  • Procedure:

    • 3-Methylpyridin-2-amine is dissolved in DCM, followed by dropwise addition of 4-bromobenzoyl chloride and TEA.

    • The mixture is stirred for 6–12 hours, followed by aqueous workup to isolate the crude product.

    • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) yields the pure compound.

Table 2: Synthetic Yield Optimization Parameters

ParameterOptimal ConditionYield Improvement
SolventDichloromethane85–90%
Stoichiometry (amine:acyl chloride)1.2:115% increase
Reaction Time8 hoursMaximized conversion

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 8.35 (d, J=8.4J = 8.4 Hz, 2H, aromatic H adjacent to Br)

    • δ 7.80–7.76 (m, 3H, pyridine H and benzamide H)

    • δ 2.45 (s, 3H, CH3_3)

  • 13C^{13}\text{C} NMR (100 MHz, CDCl3_3):

    • δ 164.1 (C=O)

    • δ 151.2 (pyridine C-N)

    • δ 138.3 (C-Br)

Mass Spectrometry

  • HRMS (ESI): Calculated for C13H11BrN2O\text{C}_{13}\text{H}_{11}\text{BrN}_2\text{O} [M+H]+^+: 291.0078; Found: 291.0081.

Biological Activity and Mechanisms

Table 3: Comparative Biological Activities of Benzamide Derivatives

CompoundTargetIC50_{50}Mechanism
4-Bromo-N-(3-methylpyridin-4-yl)benzamideFGFR11.25 µMATP-competitive inhibition
4-Bromo-N-(pyridin-2-yl)benzamideMycobacterium tuberculosis1.35 µMEnzyme disruption

Industrial and Research Applications

Synthetic Intermediate

The compound serves as a precursor in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for drug discovery. For example, palladium-catalyzed coupling with aryl boronic acids introduces diverse substituents at the bromine position.

Material Science

Brominated benzamides are explored as ligands in coordination polymers. The pyridine nitrogen and amide carbonyl group facilitate metal ion binding (e.g., Cu2+^{2+}, Zn2+^{2+}), yielding materials with luminescent or catalytic properties.

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